4SC-205

Oral bioavailability KIF11 inhibitor Route of administration

4SC-205 (also known as LH-031) is a small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), a motor protein essential for bipolar spindle formation during cell division. It belongs to the pharmacologic class of KIF11 inhibitors, which includes ispinesib, filanesib, litronesib, and MK-0731.

Molecular Formula
Molecular Weight
Cat. No. B1574538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4SC-205
Synonyms4SC205;  4SC 205;  4SC-205
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4SC-205 Procurement Guide: Oral KIF11 Inhibitor for Antimitotic Research


4SC-205 (also known as LH-031) is a small-molecule inhibitor of the mitotic kinesin Eg5 (KIF11/KSP), a motor protein essential for bipolar spindle formation during cell division [1]. It belongs to the pharmacologic class of KIF11 inhibitors, which includes ispinesib, filanesib, litronesib, and MK-0731 [2]. To the best of current knowledge, 4SC-205 is the only orally bioavailable Eg5 inhibitor to have reached clinical evaluation [1][3], having completed a first-in-human Phase I AEGIS trial (NCT01065025) in 59 patients with advanced solid tumours [4].

Why In-Class KIF11 Inhibitors Cannot Be Interchanged: The 4SC-205 Differentiation Case


Although all targeted KIF11/Eg5 inhibitors share a common mechanism—binding to Eg5 and inducing monopolar spindle formation with subsequent mitotic arrest—they are not pharmacologically interchangeable. Clinically evaluated KIF11 inhibitors such as ispinesib, filanesib, litronesib, and MK-0731 are all administered intravenously [1], while 4SC-205 is uniquely orally bioavailable [2]. This distinction has profound consequences for dosing schedule design: oral administration enables daily continuous exposure, which preclinical and clinical evidence demonstrates is required for sustained proliferation inhibition and apoptosis induction in spindle-assembly-checkpoint (SAC)-deficient tumour cells [3]. Furthermore, the half-lives, safety profiles, and therapeutic windows differ substantially across this class [1]. Selection of a research-grade or clinical candidate within this class therefore requires compound-specific evidence rather than class-level assumptions.

4SC-205 Quantitative Differentiation Evidence: Direct Comparator Data


Oral Bioavailability: The Only Oral KIF11 Inhibitor Evaluated Clinically

4SC-205 is the only KIF11/Eg5 inhibitor to have entered clinical development via the oral route, in contrast to ispinesib, filanesib, litronesib, and MK-0731, which are all intravenous agents [1]. Oral availability permits daily continuous dosing—a requirement dictated by the biology of the target (Eg5 is expressed only during mitosis, a rare and brief event in human solid tumours) [2].

Oral bioavailability KIF11 inhibitor Route of administration Pharmacokinetics

Clinical Pharmacokinetics: Dose-Proportional PK and Sustained Target Coverage

In the Phase I AEGIS trial (n=56), 4SC-205 exhibited dose-proportional pharmacokinetics with a terminal elimination half-life (t₁/₂) of approximately 10 hours [1]. Plasma exposure at the highest dose level exceeded the average in vitro GI₅₀ by 20-fold over a 24-hour period [1]. For comparison: filanesib (IV) has a t₁/₂ of ~70 h [2]; ispinesib (IV) has a median t₁/₂ of ~16 h (range 8–44 h) [3]; MK-0731 (IV) at its MTD has a t₁/₂ of ~5.9 h [4].

Pharmacokinetics Half-life Plasma exposure GI50 Dose-proportional

Clinical Disease Stabilisation: Continuous Dosing Quadruples Median Time on Treatment

In the Phase I AEGIS trial, patients receiving continuous daily dosing of 20 mg 4SC-205 achieved a median time on treatment of 162 days, compared with 42 days for patients receiving intermittent (once-weekly or twice-weekly) dosing schedules [1]. This represents a 3.9-fold increase, consistent with the mechanistic requirement that prolonged Eg5 inhibition is necessary to affect slowly proliferating human solid tumours (doubling time ~120 days) [1]. By comparison, the IV KIF11 inhibitor filanesib yielded stable disease in 18% (7/39) of evaluable patients in its Phase I solid tumour trial, with a median time to progression not directly comparable due to differing schedules [2].

Disease stabilization Continuous dosing Time on treatment Clinical efficacy Phase I

Safety Differentiation: No Peripheral Neuropathy vs. Microtubule-Targeting Agents and IV KIF11 Inhibitors

In the Phase I AEGIS trial evaluating 4SC-205 in 59 patients, no peripheral neuropathy was observed—a key safety finding that distinguishes targeted Eg5 inhibition from conventional antimitotic agents such as taxanes, where peripheral neuropathy is a dose-limiting toxicity [1]. While other KIF11 inhibitors (e.g., filanesib) also reported absence of neuropathy in Phase I studies [2], this profile represents a class-level advantage of KSP inhibitors over microtubule-targeting agents, with 4SC-205's clinical safety data providing specific evidence for the oral KIF11 inhibitor sub-class [1][3]. The main dose-limiting toxicity for 4SC-205 was neutropenia, consistent across the KIF11 inhibitor class [1][3].

Peripheral neuropathy Safety Tolerability Antimitotic Neurotoxicity

Preclinical Antitumour Activity in Neuroblastoma: >90% Tumour Growth Inhibition and 27% Survival Extension

In preclinical neuroblastoma models, 4SC-205 treatment reduced subcutaneous xenograft tumour growth by over 90% compared to vehicle controls [1]. In a metastatic neuroblastoma model, median survival was extended from 33 days (vehicle) to 42 days (4SC-205-treated), representing a 27% increase [2]. The compound also sensitised neuroblastoma cells to standard chemotherapy, including cisplatin [2][3]. Direct head-to-head preclinical efficacy comparisons with other KIF11 inhibitors in neuroblastoma models are not available in the published literature.

Neuroblastoma Xenograft Tumour growth inhibition Survival Preclinical efficacy

4SC-205: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Neuroblastoma and Paediatric Solid Tumour Research

4SC-205 is the most extensively characterised oral KIF11 inhibitor in neuroblastoma models, demonstrating >90% tumour growth inhibition in subcutaneous xenografts and a 27% extension of median survival in metastatic models [1]. Its oral route of administration provides a practical advantage for chronic dosing schedules required in paediatric oncology preclinical programmes, avoiding the repeated handling and stress associated with intravenous injections in rodent models [1].

Clinical Trial Design for Oral Mitotic Inhibitors in Solid Tumours

The Phase I AEGIS trial established that continuous daily oral dosing of 20 mg 4SC-205 yields a median time on treatment of 162 days—nearly four times longer than intermittent dosing (42 days) [2]. This evidence base supports the translational rationale for selecting 4SC-205 over IV KIF11 inhibitors in clinical protocols that require sustained daily target coverage to address the proliferation rate paradox of human solid tumours [2].

Combination Therapy Studies Requiring Oral KIF11 Inhibition

In preclinical models, 4SC-205 sensitises neuroblastoma cells to standard chemotherapy agents such as cisplatin, and potentiates targeted therapies [1][3]. Researchers evaluating combination regimens where daily oral dosing and sustained KIF11 inhibition are desired should consider 4SC-205 as the only clinically evaluated oral KIF11 inhibitor with published combination efficacy data in paediatric cancer models [1].

Drug Discovery and Pharmacology Reference for Oral KIF11 Inhibitor Development

4SC-205 serves as a pharmacological tool compound for the oral KIF11 inhibitor class, with established clinical pharmacokinetic parameters (t₁/₂ ≈ 10 h; dose-proportional PK; 20× GI₅₀ plasma coverage) [4], a defined safety profile (no peripheral neuropathy; neutropenia as DLT) [2], and a completed Phase I clinical trial dataset [4]. Medicinal chemistry and pharmacology programmes developing next-generation oral Eg5 inhibitors can use 4SC-205 as a benchmark comparator.

Quote Request

Request a Quote for 4SC-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.